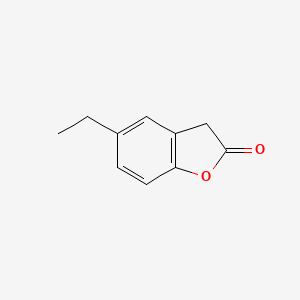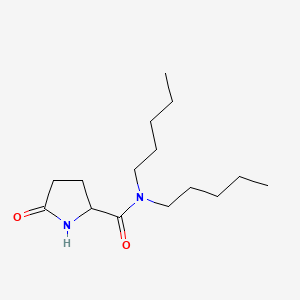
5-Ethylbenzofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Benzofuranone, 5-ethyl- is an organic compound with the molecular formula C10H10O2. It is a derivative of benzofuranone, characterized by the presence of an ethyl group at the 5th position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzofuranone, 5-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of ethylbenzene followed by cyclization to form the benzofuranone ring. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: On an industrial scale, the production of 2(3H)-Benzofuranone, 5-ethyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 2(3H)-Benzofuranone, 5-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the benzofuranone ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzofuranone derivatives.
Substitution: Various substituted benzofuranones depending on the reagents used.
科学研究应用
2(3H)-Benzofuranone, 5-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2(3H)-Benzofuranone, 5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its aromatic structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Benzofuranone: The parent compound without the ethyl group.
2(3H)-Benzofuranone, 5-methyl-: A similar compound with a methyl group instead of an ethyl group.
2(3H)-Benzofuranone, 5-phenyl-: A derivative with a phenyl group at the 5th position.
Uniqueness: 2(3H)-Benzofuranone, 5-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
5-ethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-7-3-4-9-8(5-7)6-10(11)12-9/h3-5H,2,6H2,1H3 |
InChI 键 |
FMWYILDSTRZIJW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)OC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)

![Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B13956004.png)



![Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-](/img/structure/B13956023.png)




![[1]Benzofuro[3,2-c][1,2]oxazole](/img/structure/B13956043.png)


